Desthiazolylmethyl Ritonavir: An In-depth Technical Guide
Desthiazolylmethyl Ritonavir: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desthiazolylmethyl ritonavir (B1064), identified as Ritonavir Impurity L by the European Pharmacopoeia (EP), is a significant degradation product of the antiretroviral drug ritonavir.[1][2][3] Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS, often as a pharmacokinetic enhancer for other protease inhibitors due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6] The presence of impurities and degradation products, such as Desthiazolylmethyl ritonavir, is a critical quality attribute for any pharmaceutical product, necessitating a thorough understanding of their formation, characterization, and control. This technical guide provides a comprehensive overview of Desthiazolylmethyl ritonavir, including its chemical properties, mechanism of formation, and analytical methodologies for its identification and quantification.
Chemical and Physical Properties
Desthiazolylmethyl ritonavir is formed through the base-catalyzed degradation of ritonavir.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | [1] |
| Synonyms | Ritonavir EP Impurity L, Ritonavir specified impurity L [EP] | [1][2][3] |
| CAS Number | 256328-82-2 | [1][2] |
| Molecular Formula | C33H43N5O4S | [1][2] |
| Molecular Weight | 605.79 g/mol | [2] |
| Melting Point | 65-69°C | [2] |
| Boiling Point | 874.0±65.0 °C (Predicted) | [2] |
| Density | 1.185±0.06 g/cm3 (Predicted) | [2] |
| Solubility | Chloroform (Slightly), DMSO (Slightly, Sonicated), Methanol (B129727) (Slightly) | [2] |
| Storage | Refrigerator | [2] |
Mechanism of Formation
Desthiazolylmethyl ritonavir is primarily formed under basic conditions through the hydrolysis of the terminal thiazole (B1198619) moiety of the ritonavir molecule. The formation is a result of ritonavir's susceptibility to degradation in alkaline environments.
The proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbamate (B1207046) linkage, leading to the cleavage of the C-O bond and subsequent loss of the thiazolyl-methanol group. This process is a classic example of base-catalyzed hydrolysis of a carbamate ester.
Experimental Protocols
The formation and analysis of Desthiazolylmethyl ritonavir are typically investigated through forced degradation studies of ritonavir. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Forced Degradation Protocol (Base Hydrolysis)
This protocol describes the generation of Desthiazolylmethyl ritonavir through base-catalyzed hydrolysis of ritonavir.
Materials:
-
Ritonavir standard
-
0.1 N Sodium Hydroxide (NaOH) solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) for neutralization
Procedure:
-
Accurately weigh and dissolve a known amount of Ritonavir in a minimal amount of methanol.
-
Dilute the solution with a 50:50 mixture of methanol and water to a final concentration of approximately 50 ppm.
-
Add an equal volume of 0.1 N NaOH to the Ritonavir solution.
-
Incubate the mixture at 60°C for 1 hour.[7]
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis by HPLC or LC-MS/MS.
Analytical Methodologies
The primary techniques for the separation, identification, and quantification of Desthiazolylmethyl ritonavir are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for resolving Desthiazolylmethyl ritonavir from the parent drug and other potential degradation products.
| Parameter | Condition | Reference |
| Column | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | [8][9] |
| Mobile Phase | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | [8][9] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at 239 nm | [7] |
| Column Temperature | Ambient | [7] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly sensitive and specific method for the identification and structural elucidation of degradation products.
| Parameter | Condition | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][9] |
| Mass Analyzer | Triple Quadrupole or Time-of-Flight (TOF) | [8][9] |
| Collision Energy | Optimized for fragmentation of precursor ion | [8][9] |
| Precursor Ion (m/z) | 606.3 (for [M+H]+ of Desthiazolylmethyl ritonavir) | Inferred |
| Product Ions (m/z) | Dependent on fragmentation pattern | Inferred |
Data Presentation
Forced degradation studies of Ritonavir under various conditions reveal the extent of its degradation and the formation of impurities.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Ritonavir | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 1 hour | 60°C | 10.95% | [7] |
| Basic Hydrolysis | 0.1 N NaOH | 1 hour | 60°C | 13.63% | [7] |
| Oxidative | 3% H2O2 | - | - | 7.51% | [7] |
| Thermal | - | 24 hours | 60°C | 1.93% | [7] |
| Photolytic | - | - | - | 0.96% | [7] |
Note: The percentage of Desthiazolylmethyl ritonavir within the total degradation products is not explicitly quantified in the cited literature but is a major product of base-catalyzed degradation.
Signaling Pathways and Biological Activity
Currently, there is limited information available regarding the specific biological activity or involvement in signaling pathways of Desthiazolylmethyl ritonavir. It is primarily considered a process-related impurity and degradation product. As such, its significance lies in the context of pharmaceutical quality and safety rather than therapeutic efficacy. Further research would be required to ascertain any potential biological effects.
Conclusion
Desthiazolylmethyl ritonavir is a critical impurity to monitor in the manufacturing and storage of ritonavir-containing drug products. Its formation, primarily through base-catalyzed hydrolysis, underscores the importance of controlling pH and storage conditions. The analytical methods detailed in this guide, particularly HPLC and LC-MS/MS, are essential tools for its detection, quantification, and control, ensuring the quality, safety, and efficacy of ritonavir formulations. Further investigation into the potential biological activity of this and other ritonavir degradation products is warranted to fully understand their impact.
References
- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Ritonavir on Human CYP2B6 Catalytic Activity: Heme Modification Contributes to the Mechanism-Based Inactivation of CYP2B6 and CYP3A4 by Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. ijper.org [ijper.org]
- 9. library.dphen1.com [library.dphen1.com]
- 10. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
